molecular formula C7H15NO B1346593 N,N-Diisopropylformamide CAS No. 2700-30-3

N,N-Diisopropylformamide

Cat. No. B1346593
CAS RN: 2700-30-3
M. Wt: 129.2 g/mol
InChI Key: UNBDDZDKBWPHAX-UHFFFAOYSA-N
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Description

N,N-Diisopropylformamide is a chemical compound with the molecular formula C7H15NO . It is used as an intermediate for organic synthesis .


Molecular Structure Analysis

The molecular structure of N,N-Diisopropylformamide consists of a total of 23 bonds. There are 8 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 tertiary amide (aliphatic) .


Chemical Reactions Analysis

N,N-Diisopropylformamide has been identified as a degradation product in the decontamination of the chemical warfare agent O-ethyl S-2-diisopropylaminoethyl methylphosphonothiolate (VX) with hypochlorite-based solution .


Physical And Chemical Properties Analysis

N,N-Diisopropylformamide is a liquid at room temperature. It has a refractive index of 1.437, a boiling point of 196 °C, a melting point of 10-11 °C, and a density of 0.89 g/mL at 25 °C .

Scientific Research Applications

Enthalpic Interactions in Solution

A study by Sijpkes and Somsen (1990) investigated the enthalpies of dilution of various amides, including N,N-diisopropylformamide, in N,N-dimethylformamide. They measured calorimetrically the enthalpic pair-interaction coefficients, which are crucial in understanding solute-solute-solvent interactions.

Chemical Warfare Agent Decontamination

Hopkins et al. (2014) focused on the chemical analysis of decontamination solutions used against chemical warfare agents, confirming the formation of N,N-diisopropylformamide during the decontamination process with hypochlorite-based solutions (Hopkins et al., 2014).

Protecting Group in Metalation Reactions

Zhichkin, Krasutsky, and Krishnamoorthy (2010) introduced N,N-diisopropylformamidine (DIFA), derived from N,N-diisopropylformamide, as a novel protecting group for anilines in metalation reactions. This group is particularly effective due to its weak coordination and bulkiness, making it orthogonal to other acid-labile protecting groups (Zhichkin, Krasutsky, & Krishnamoorthy, 2010).

As a Reagent in Organic Synthesis

Le Bras and Muzart (2018) reviewed the use of N,N-dimethylformamide and N,N-dimethylacetamide, highlighting their roles as multipurpose reagents in the synthesis of various compounds (Le Bras & Muzart, 2018).

Solvent Role and Beyond

Heravi, Ghavidel, and Mohammadkhani (2018) provided an in-depth review of N,N-dimethylformamide (DMF), closely related to N,N-diisopropylformamide, emphasizing its multifaceted role as a solvent, reagent, catalyst, and stabilizer in organic chemistry (Heravi, Ghavidel, & Mohammadkhani, 2018).

Molecular Rotation Studies

Wallach and Huntress (1969) explored the anisotropic molecular rotation of N,N‐dimethylformamide, providing insights into molecular dynamics that could be relevant for understanding similar molecules like N,N-diisopropylformamide (Wallach & Huntress, 1969).

Safety And Hazards

N,N-Diisopropylformamide is a combustible liquid. It is harmful if swallowed, in contact with skin, or if inhaled. It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

N,N-di(propan-2-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(2)8(5-9)7(3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBDDZDKBWPHAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181492
Record name N,N-Bis(1-methylethyl)formamide
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Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

N,N-Diisopropylformamide

CAS RN

2700-30-3
Record name Diisopropylformamide
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Record name N,N-Bis(1-methylethyl)formamide
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Record name 2700-30-3
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Record name N,N-Bis(1-methylethyl)formamide
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Record name N,N-bis(1-methylethyl)formamide
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Record name N,N-Diisopropylformamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
163
Citations
CB LeMaster, NS True - The Journal of Physical Chemistry, 1989 - ACS Publications
This paper reports gas-phase kinetic parameters for internal rotation in/V, A-diethyl-and A/A-diisopropylformamide and compares them with corresponding liquid data. Previously ob-…
Number of citations: 48 pubs.acs.org
FB Hopkins, MR Gravett, AJ Self, M Wang… - Analytical and …, 2014 - Springer
Detailed chemical analysis of solutions used to decontaminate chemical warfare agents can be used to support verification and forensic attribution. Decontamination solutions are …
Number of citations: 10 link.springer.com
AN Taha, SM Neugebauer Crawford… - The Journal of Physical …, 1998 - ACS Publications
Activation parameters and conformational stabilities characterizing the internal rotation about the peptide bond in a series of N,N-asymmetric dialkylformamides (HCONR 1 R 2 : R 1 = …
Number of citations: 15 pubs.acs.org
LL Graham, MR Miller - Organic Magnetic Resonance, 1972 - Wiley Online Library
The NMR spectra of ten disubstituted amides have been recorded at 0C in carbon tetrachloride and in benzene solutions. The benzene dilution shifts (ASIS) and proton spin decoupling …
TA Dineen, MA Zajac, AG Myers - Journal of the American …, 2006 - ACS Publications
Two protocols for the transamidation of primary amides with primary and secondary amines, forming secondary and tertiary amides, respectively, are described. Both processes employ …
Number of citations: 168 pubs.acs.org
JR Hwu, GH Hakimelahi, FF Wong… - … International Edition in …, 1993 - Wiley Online Library
Good to excellent yields of propargyl alcohols are obtained in a new one-flask reaction at room temperature [Eq.(a)]. The order of addition of the reagents is very important; the …
Number of citations: 9 onlinelibrary.wiley.com
NK Kim, HJ Lee, KH Choi, JA Yu, CJ Yoon… - The Journal of …, 2000 - ACS Publications
The alkyl substituent effect on the intermolecular hydrogen-bonding properties of tertiary amides has been investigated experimentally and theoretically. N,N-Dimethylformamide (DMF), …
Number of citations: 23 pubs.acs.org
AG Whittaker, DW Moore, S Siegel - The Journal of Physical …, 1964 - ACS Publications
It has been known for some time that the chemical shift () at room temperature of the methyl resonances observed because of hindered internal rotation in N, N-dimethylformamide (DMF…
Number of citations: 32 pubs.acs.org
AH Sijpkes, G Somsen - The Journal of Chemical Thermodynamics, 1990 - Elsevier
Enthatpies of interaction of some amides and AI-acetyl amino-acid amides dissolved in N,N-dimethylformamide at 298.15 K. The inf Page 1 M-2504 1. fhem. Thermod.vnamics 1990, 22, …
Number of citations: 3 www.sciencedirect.com
YY Huang, K Kaneko, H Takayama, M Kimura… - Tetrahedron letters, 2011 - Elsevier
New investigation of Vilsmeier-type reaction was evaluated to realize the solvent effect by using pyrazolones to react with various of amides, including formamide, N-methylformamide, N…
Number of citations: 14 www.sciencedirect.com

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